molecular formula C9H9ClN6O3 B279743 4-chloro-N-[(2-methylpyrazol-3-yl)methyl]-3-nitro-1H-pyrazole-5-carboxamide

4-chloro-N-[(2-methylpyrazol-3-yl)methyl]-3-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B279743
M. Wt: 284.66 g/mol
InChI Key: BJKSGCHOGFAUHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[(2-methylpyrazol-3-yl)methyl]-3-nitro-1H-pyrazole-5-carboxamide, also known as CNMNPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(2-methylpyrazol-3-yl)methyl]-3-nitro-1H-pyrazole-5-carboxamide is not fully understood, but studies have suggested that it may act by inhibiting various signaling pathways involved in inflammation, tumor growth, and microbial growth. This compound has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of immune responses and inflammation. Additionally, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including reducing inflammation, inducing apoptosis in cancer cells, and inhibiting microbial growth. Studies have also suggested that this compound may have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-chloro-N-[(2-methylpyrazol-3-yl)methyl]-3-nitro-1H-pyrazole-5-carboxamide in lab experiments is its potential as a multi-functional compound with various applications. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for research. However, one of the limitations of this compound is the lack of comprehensive studies on its toxicity and safety profile, which could limit its potential use in clinical settings.

Future Directions

There are several future directions for research on 4-chloro-N-[(2-methylpyrazol-3-yl)methyl]-3-nitro-1H-pyrazole-5-carboxamide, including further studies on its mechanism of action, toxicity, and safety profile. Additionally, there is potential for the development of novel drug formulations and delivery systems for this compound, which could enhance its therapeutic efficacy and reduce potential side effects. Further studies on the potential neuroprotective effects of this compound could also lead to its use in the treatment of neurodegenerative diseases. Finally, there is potential for the development of this compound as a diagnostic tool for the detection of various diseases, including cancer and infectious diseases.
In conclusion, this compound is a promising chemical compound with various potential applications in scientific research. Its ease of synthesis, multi-functional properties, and potential therapeutic applications make it an attractive option for further study and development.

Synthesis Methods

The synthesis of 4-chloro-N-[(2-methylpyrazol-3-yl)methyl]-3-nitro-1H-pyrazole-5-carboxamide involves the reaction of 4-chloro-3-nitropyrazole-5-carboxylic acid with 2-methylpyrazol-3-ylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain this compound in high yield and purity.

Scientific Research Applications

4-chloro-N-[(2-methylpyrazol-3-yl)methyl]-3-nitro-1H-pyrazole-5-carboxamide has shown promising results in various scientific research applications, including as a potential anti-inflammatory agent, anti-tumor agent, and anti-microbial agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2, an enzyme involved in the production of prostaglandins that contribute to inflammation. This compound has also been found to induce apoptosis in cancer cells and inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Properties

Molecular Formula

C9H9ClN6O3

Molecular Weight

284.66 g/mol

IUPAC Name

4-chloro-N-[(2-methylpyrazol-3-yl)methyl]-3-nitro-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C9H9ClN6O3/c1-15-5(2-3-12-15)4-11-9(17)7-6(10)8(14-13-7)16(18)19/h2-3H,4H2,1H3,(H,11,17)(H,13,14)

InChI Key

BJKSGCHOGFAUHA-UHFFFAOYSA-N

Isomeric SMILES

CN1C(=CC=N1)CNC(=O)C2=C(C(=NN2)[N+](=O)[O-])Cl

SMILES

CN1C(=CC=N1)CNC(=O)C2=C(C(=NN2)[N+](=O)[O-])Cl

Canonical SMILES

CN1C(=CC=N1)CNC(=O)C2=C(C(=NN2)[N+](=O)[O-])Cl

Origin of Product

United States

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